molecular formula C19H21ClF2N2O5 B15007882 Ethyl 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate

Ethyl 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate

Cat. No.: B15007882
M. Wt: 430.8 g/mol
InChI Key: YXAMUPZTXUTTFO-UHFFFAOYSA-N
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Description

ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXYLATE can be compared with similar compounds, such as:

Properties

Molecular Formula

C19H21ClF2N2O5

Molecular Weight

430.8 g/mol

IUPAC Name

ethyl 1-[1-[4-[chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

InChI

InChI=1S/C19H21ClF2N2O5/c1-2-28-18(27)12-7-9-23(10-8-12)15-11-16(25)24(17(15)26)13-3-5-14(6-4-13)29-19(20,21)22/h3-6,12,15H,2,7-11H2,1H3

InChI Key

YXAMUPZTXUTTFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

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